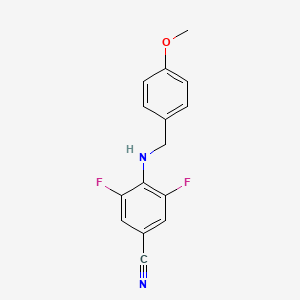![molecular formula C8H5BrO B8402147 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8402147.png)
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobicyclo[420]octa-1,3,5-trien-7-one is an organic compound with the molecular formula C8H7BrO It is a derivative of benzocyclobutene, featuring a bromine atom at the 4-position and a ketone group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the bromination of benzocyclobutene derivatives. One common method includes the reaction of cycloheptatriene with bromoform in the presence of potassium carbonate and 18-crown-6 at elevated temperatures (around 140°C) to yield 1-bromobenzocyclobutene . This intermediate can then be further oxidized to introduce the ketone functionality, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Reduction Reactions: The ketone group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzocyclobutene derivatives, while oxidation and reduction reactions can produce corresponding alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with various molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows it to participate in ring-opening reactions, which are important in polymer chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromobenzocyclobutene: Similar structure but lacks the ketone group.
4-Vinylbenzocyclobutene: Contains a vinyl group instead of a bromine atom.
Benzocyclobutene: The parent compound without any substituents.
Uniqueness
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.
Eigenschaften
Molekularformel |
C8H5BrO |
|---|---|
Molekulargewicht |
197.03 g/mol |
IUPAC-Name |
3-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C8H5BrO/c9-6-1-2-7-5(3-6)4-8(7)10/h1-3H,4H2 |
InChI-Schlüssel |
HIYCRWFHKZFPIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C1=O)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)-carbamic acid benzyl ester](/img/structure/B8402120.png)
![2-Bromo-1-[4-(3-chloro-propoxy)-phenyl]-ethanone](/img/structure/B8402125.png)

![4-[[3-(Dimethylamino)pyrrolidin-1-yl]methyl]benzoic acid](/img/structure/B8402135.png)




![1-[(p-Nitrophenyl)sulfonyl]-4-(o-methylphenyl)piperazine](/img/structure/B8402158.png)
